芹菜素 5-O-新橙皮苷

描述

Apigenin 5-O-neohesperidoside is a natural flavonoid compound found in several plants . It is a type of flavone, a class of flavonoids, which are a group of plant secondary metabolites with various biological activities .

Chemical Reactions Analysis

Apigenin, a flavonoid similar to Apigenin 5-O-neohesperidoside, has been found to be affected by hydroxyl groups, sugar moiety, and methoxyl groups. These groups influence the degradation of flavonoids during microwave and ultrasonic-assisted extraction .

Physical And Chemical Properties Analysis

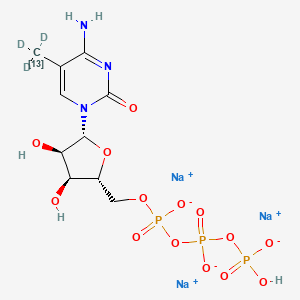

Apigenin 5-O-neohesperidoside has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol . It has 8 hydrogen bond donors and 14 hydrogen bond acceptors . The exact mass of Apigenin 5-O-neohesperidoside is not explicitly mentioned in the available literature.

科学研究应用

Cancer Treatment

Apigenin has been shown to have potential therapeutic effects against cancer . It can modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways, as well as the oncogenic non-coding RNA network . Specifically, it has been shown to suppress epithelial-to-mesenchymal transition (EMT), a key event in cancer metastasis, in human prostate cancer .

Chemoprevention

Apigenin has been found to have chemopreventive effects. It can enhance the anti-cancer effects of chemotherapy drugs on tumor cells, reduce their side effects, and subdue drug resistance . It can also protect healthy cells from the toxicity of chemotherapeutic agents .

Chemosensitization

Apigenin can act as a chemosensitizer, enhancing the sensitivity of cancer cells to chemotherapy drugs . It does this through various pathways, including a significant reduction in overexpressed genes, AKT phosphorylation, NFκB, inhibition of Nrf2, overexpression of caspases, up-regulation of p53 and MAPK .

Inflammatory Diseases

Apigenin has been reported to be a promising candidate in managing a variety of inflammatory-related diseases, including cancer, diabetes, obesity, depression, insomnia, infection, and respiratory, cardiovascular, hepatoprotective, neurodegenerative, and skin diseases .

Cardioprotection

In animal models with acute lung injury and asthma, apigenin exhibits an inhibitory effect on the levels of inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It also reduces eosinophilia in lung and airway tissues , indicating its potential cardioprotective effects.

Neuroprotection

Apigenin has been shown to have neuroprotective effects. It can protect neurons from inflammation-induced neurotoxicity, which is a key factor in the development of neurodegenerative diseases .

作用机制

Target of Action

Apigenin 5-O-neohesperidoside, a flavonoid compound, has been found to modulate key signaling molecules involved in the initiation of cell proliferation, invasion, and metastasis . The primary targets of this compound include JAK/STAT , PI3K/Akt/mTOR , MAPK/ERK , NF-κB , and Wnt/β-catenin pathways , as well as the oncogenic non-coding RNA network .

Mode of Action

Apigenin 5-O-neohesperidoside interacts with its targets and brings about significant changes in cellular processes. It has been shown to suppress epithelial-to-mesenchymal transition (EMT) in vitro, consequently blocking cell proliferation and invasion by interrupting the miR-152-5p/BRD4 axis .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that contribute to its therapeutic potential. It is able to modulate key molecular pathways involved in angiogenesis, epithelial-to-mesenchymal transition (EMT), maintenance of cancer stem cells (CSCs), and cell cycle arrest .

Pharmacokinetics

It is known that flavonoids like apigenin are systemically absorbed and recirculated by enterohepatic and local intestinal pathways . The bioavailability of apigenin is in the region of 30% . Once absorbed from the oral route, it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .

Result of Action

The molecular and cellular effects of Apigenin 5-O-neohesperidoside’s action are diverse. It has been reported to suppress various types of cancer through the induction of apoptosis and cell-cycle arrest, suppressing cell migration and invasion, reduction of inflammation, and inhibiting angiogenesis . It significantly decreases the secretion of various proinflammatory cytokines specifically tumor necrosis factor (TNF)-α, IL-1β, IL-6, and IL-10 .

Action Environment

The action, efficacy, and stability of Apigenin 5-O-neohesperidoside can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent systemic effects can be affected by the presence of other compounds in the diet

属性

IUPAC Name |

5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKXPTCUGPKDQL-PYXJVEIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The study "[Study on the flavonoids compounds of Thesium chinese]" [] isolated and characterized five flavonoids from the Thesium chinese plant, including apigenin 5-O-neohesperidoside. Importantly, this research marked the first-time identification of apigenin 5-O-neohesperidoside and kaempferyl 5-methyl ether within this plant species []. This discovery contributes to the growing body of knowledge surrounding the phytochemical profile of Thesium chinese and its potential medicinal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。